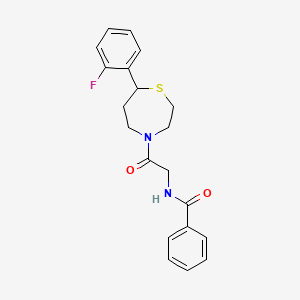

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

CAS No.: 1706283-01-3

Cat. No.: VC4623894

Molecular Formula: C20H21FN2O2S

Molecular Weight: 372.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706283-01-3 |

|---|---|

| Molecular Formula | C20H21FN2O2S |

| Molecular Weight | 372.46 |

| IUPAC Name | N-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide |

| Standard InChI | InChI=1S/C20H21FN2O2S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-26-18)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25) |

| Standard InChI Key | QCKNAOFXRWYUOO-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CC=C3 |

Introduction

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a complex organic compound featuring a thiazepane ring, a fluorophenyl group, and a benzamide moiety. This compound is notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzoyl chloride with a thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Biological Activity and Mechanism of Action

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide exhibits significant biological activity, primarily targeting carbonic anhydrase II. The compound's mechanism involves enzyme inhibition, where it binds to the active site of carbonic anhydrase, affecting physiological processes like respiration and renal function. Additionally, it may influence pathways involved in cell growth and apoptosis, potentially leading to therapeutic applications in cancer treatment.

| Biological Activity | Mechanism of Action |

|---|---|

| Carbonic Anhydrase II Inhibition | Binding to the enzyme's active site, affecting respiration and renal function |

| Potential Cancer Therapeutic | Modulation of cell growth and apoptosis pathways |

Comparison with Similar Compounds

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is unique due to the presence of the thiazepane ring, which is less common in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Similar compounds include 3-chloro-N-(2-fluorophenyl)benzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide | Thiazepane ring, fluorophenyl group, benzamide moiety | Carbonic anhydrase II inhibition, potential cancer therapeutic |

| 3-chloro-N-(2-fluorophenyl)benzamide | Chloro and fluorophenyl substituents | Various biological activities depending on specific modifications |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | Difluorophenyl and fluorobenzamide moieties | Potential applications in medicinal chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume